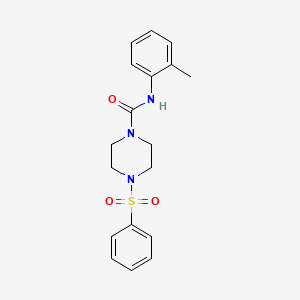

![molecular formula C21H35N5O B5501793 1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions, including ring closure, heterocyclization, and condensation processes. For example, the synthesis of pyrazolopyridine derivatives can be achieved through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions at room temperature, indicating a potential pathway for synthesizing related compounds like the one (Ravi et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using X-ray crystallography, NMR, and IR spectroscopies, revealing significant details about their geometry, conformation, and electronic structure. For instance, the structural analysis of 2,2'-bis(pyrazol-1-yl)-4,4'-bipyridine derivatives provided insights into their twisting about the central pyridine-pyridine bond and the coplanarity of pyrazole rings with attached pyridine rings, which could offer clues into the molecular structure of the compound (Phillip & Steel, 1995).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can vary widely, depending on their structural features. For instance, the presence of pyrazole and pyridine rings can lead to specific reactivity patterns, such as nucleophilic attacks at certain positions, which are crucial for further functionalization or for inducing specific chemical reactions (Halim & Ibrahim, 2022).

Scientific Research Applications

Antioxidant, Antitumor, and Antimicrobial Activities

Compounds structurally related to the query chemical have been synthesized and evaluated for their biological activities. For instance, derivatives of pyrazolopyridines have been reported to exhibit significant antioxidant, antitumor, and antimicrobial activities. The synthesis of these compounds through microwave-assisted techniques has shown them to possess high activity against liver and breast cancer cell lines, as well as Gram-positive and Gram-negative bacteria and fungi (El‐Borai et al., 2013).

Molecular Docking and Antimicrobial Activity

Further studies include the synthesis of novel pyridine and fused pyridine derivatives, which underwent molecular docking screenings towards specific target proteins. These compounds have exhibited antimicrobial and antioxidant activity, providing insights into their potential therapeutic applications (Flefel et al., 2018).

Uroselective Alpha 1-Adrenoceptor Antagonists

Additionally, research into arylpiperazines, a class of compounds related to the query chemical, has identified them as alpha 1-adrenoceptor subtype-selective antagonists. These compounds have shown potential for treating conditions related to the human lower urinary tract, exhibiting significant selectivity and affinity (Elworthy et al., 1997).

Structural Analysis and Crystallography

Research into the structural and molecular properties of related compounds, such as isothiazolopyridines and their derivatives, has provided valuable insights into their chemical behavior and potential applications in the development of new therapeutic agents (Karczmarzyk & Malinka, 2004).

Mechanism of Action

properties

IUPAC Name |

[1-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O/c1-17-19(14-23(2)22-17)15-24-12-7-20(8-13-24)26-11-5-6-18(16-26)21(27)25-9-3-4-10-25/h14,18,20H,3-13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEAMTYZESXASW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5501717.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5501720.png)

![1-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5501726.png)

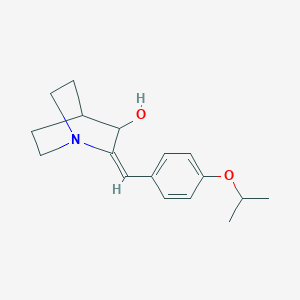

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5501736.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

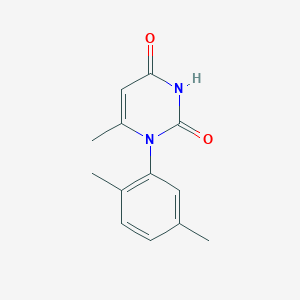

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)